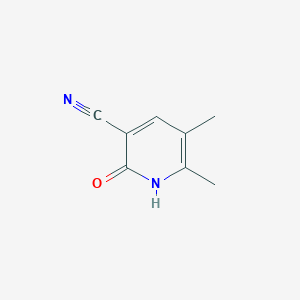
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Cat. No. B029069
Key on ui cas rn:
72716-80-4
M. Wt: 148.16 g/mol
InChI Key: BUGNNHLZTBPABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08088924B2
Procedure details


To a suspension of 3-cyano-5,6-dimethyl-2-pyridone (1-013-02) (12.0 g) in water (293 mL) was added conc. hydrochloric acid (293 mL), and the reaction mixture was reflux with stirring in oil-bath at 135° C. After 3 days, the reaction mixture was cooled, and evaporated under reduced pressure. To the residue (24.75 g) were added chloroform (300 mL) and methanol (15 mL), and the reaction mixture was heated in a water bath at 65° C., and the dissolble material was filtered off. Furthermore, the dissolble material was treated by chloroform (200 mL) and methanol (10 mL) in a similar manner to described above. The combined filtrates were evaporated under reduced pressure. To the obtained residue (13.26 g) were added methanol (150 mL) and potassium carbonate (10 g). After stirred at room temperature for 30 min, the dissolble material was filtered off. The filtrate was evaporated under reduced pressure. To the obtained residue (14.7 g) was added chloroform (200 mL), and the dissolble material was filtered off again. The filtrate was evaporated under reduced pressure to give 5,6-dimethyl-2-pyridone (1-013-03) (9.41 g, 94.3%, m.p.: 202-207° C.)



Yield
94.3%
Identifiers


|
REACTION_CXSMILES
|
C([C:3]1[C:4](=[O:11])[NH:5][C:6]([CH3:10])=[C:7]([CH3:9])[CH:8]=1)#N.Cl>O>[CH3:9][C:7]1[CH:8]=[CH:3][C:4](=[O:11])[NH:5][C:6]=1[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C(NC(=C(C1)C)C)=O
|
|
Name
|
|
|
Quantity
|
293 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
293 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring in oil-bath at 135° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue (24.75 g) were added chloroform (300 mL) and methanol (15 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated in a water bath at 65° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the dissolble material was filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Furthermore, the dissolble material was treated by chloroform (200 mL) and methanol (10 mL) in a similar manner
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates were evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the obtained residue (13.26 g) were added methanol (150 mL) and potassium carbonate (10 g)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirred at room temperature for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the dissolble material was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the obtained residue (14.7 g) was added chloroform (200 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the dissolble material was filtered off again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=CC(NC1C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.41 g | |
| YIELD: PERCENTYIELD | 94.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
